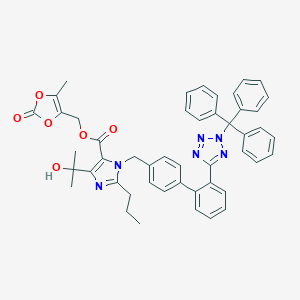

N2-Tritylolmesartan medoxomil

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-52-54(51-44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,57H,5,17,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYFOXOGKNDKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8=C(OC(=O)O8)C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

800.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020157-01-0 | |

| Record name | N2-Tritylolmesartan medoxomil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020157010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-TRITYLOLMESARTAN MEDOXOMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIU4Z454AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Handling of N2-Tritylolmesartan Medoxomil

Abstract

N2-Tritylolmesartan medoxomil is the penultimate, protected key intermediate in the commercial synthesis of Olmesartan Medoxomil, an angiotensin II receptor antagonist used for the treatment of hypertension.[1] The strategic use of a trityl (triphenylmethyl) protecting group on the N-2 position of the tetrazole ring is crucial for guiding the synthesis and preventing side reactions.[2][3] A thorough understanding of its chemical properties, synthesis, and stability is paramount for process chemists and analytical scientists to ensure the purity, efficacy, and safety of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth analysis of this compound, covering its synthesis, analytical characterization, stability profile, and critical role in pharmaceutical manufacturing.

Chemical Identity and Physicochemical Properties

This compound is the direct precursor to Olmesartan Medoxomil, distinguished by the presence of a bulky trityl group. This protecting group is essential for preventing N-alkylation on the tetrazole ring during the coupling of the imidazole and biphenyl moieties.[4] Structural studies, including single-crystal X-ray diffraction (SCXRD), have definitively confirmed that the trityl group is attached to the N-2 position of the tetrazole ring, a detail that has been frequently misreported in earlier literature as N-1 substitution.[2][3] This correct structural assignment is critical for understanding its reactivity and spectroscopic data.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(2-(triphenylmethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate | [2][5] |

| Synonyms | N-Trityl Olmesartan Medoxomil, Olmesartan Medoxomil Impurity D [EP] | [5][6] |

| CAS Number | 1020157-01-0 | [5][7] |

| Molecular Formula | C₄₈H₄₄N₆O₆ | [5][7] |

| Molecular Weight | 800.9 g/mol | [5][7] |

| Appearance | White to pale yellow solid |[] |

Synthesis and Process Control

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to maximize yield and minimize impurity formation. The overall strategy involves the coupling of two key fragments followed by esterification.

Synthetic Pathway Rationale

The industrial synthesis typically proceeds via a convergent route. First, an ethyl ester-protected imidazole core is coupled with a trityl-protected biphenyl bromide fragment. The use of a mild base like potassium carbonate is preferred over stronger bases such as sodium hydride to reduce the formation of process-related impurities.[4] Following the coupling, the ethyl ester is saponified, and the resulting carboxylate salt is then esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride) to yield the final intermediate.[1]

Diagram: Synthetic Workflow

Caption: Convergent synthesis of this compound.

Experimental Protocol: Synthesis and Purification

This protocol is a representative synthesis based on established patent literature.[1][4]

-

Step 1: Synthesis of Trityl Olmesartan Ethyl Ester:

-

To a solution of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (1.0 eq) in N,N-Dimethylacetamide (DMAc), add powdered anhydrous potassium carbonate (1.25 eq).[1]

-

Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole (0.98 eq) at 25–30°C.

-

Heat the reaction mass to 40–45°C and stir for 12 hours until completion (monitored by HPLC).

-

Cool the reaction mass and add acetone to precipitate inorganic salts. Filter and concentrate the filtrate to obtain the crude Trityl Olmesartan Ethyl Ester.

-

-

Step 2: Saponification:

-

Dissolve the crude ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol.

-

Add a pre-cooled aqueous solution of sodium hydroxide (1.05 eq) at 10–15°C and stir for 5 hours.[1]

-

Concentrate the reaction mass under reduced pressure to afford the Trityl Olmesartan sodium salt as a thick oil.

-

-

Step 3: Esterification and Purification:

-

Dissolve the sodium salt in DMAc. Add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (1.1 eq).

-

Heat to 60-65°C and maintain for 4 hours.[4]

-

Upon completion, perform an aqueous workup using ethyl acetate.

-

Concentrate the organic layer. Dissolve the crude this compound (140 g) in ethyl acetate (1120 ml).[4]

-

Distill to approximately half the volume and then chill to 0-5°C. Add isopropyl acetate (70 ml) and methanol (35 ml) and stir for 30 minutes.[4]

-

Isolate the pure this compound by filtration and dry under reduced pressure. Expected Purity by HPLC: >99%.[4]

-

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound before its conversion to the final API.

Spectroscopic Profile

Full spectroscopic characterization is critical for structural confirmation.

-

¹H and ¹³C NMR: Provides a detailed map of the molecule's structure. Key signals include the aromatic protons of the trityl group and biphenyl system, the characteristic resonances of the propyl and medoxomil moieties, and the imidazole proton. Comprehensive 2D NMR studies (HMBC, HSQC) were instrumental in confirming the N-2 linkage of the trityl group.[2][3][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight (800.3322 Da) and elemental composition (C₄₈H₄₄N₆O₆).[5]

-

Infrared Spectroscopy (IR): Shows characteristic absorption bands for functional groups, including O-H stretching from the hydroxyl group, C=O stretching from the ester and dioxolone rings, and C-N stretching from the imidazole and tetrazole rings.[9]

Chromatographic Purity and Assay: RP-HPLC Method

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for assessing the purity of this compound and separating it from starting materials, intermediates, and potential degradation products.

Table 2: Recommended HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., Kromasil, Purospher® STAR), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for large molecules.[10][11] |

| Mobile Phase A | 0.015 M Potassium Phosphate Monobasic, pH adjusted to 3.4 with H₃PO₄ | Buffered aqueous phase to ensure consistent peak shape and retention time.[11] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the highly nonpolar analyte. |

| Gradient | Time (min) / %B: 0/60, 20/65, 45/80, 55/80, 56/60, 65/60 | A gradient program ensures separation of early-eluting polar impurities and elution of the highly retained tritylated compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves peak efficiency.[11] |

| Detection | UV at 250 nm | Wavelength at which the chromophores in the molecule exhibit strong absorbance.[11] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Diluent | Acetonitrile:Water (80:20 v/v) | Ensures complete solubilization of the analyte. |

Diagram: Analytical Quality Control Workflow

Caption: Quality control decision workflow for batch release.

Chemical Stability and Deprotection

The stability of this compound is defined by the lability of the trityl protecting group under acidic conditions, a property that is exploited for its conversion to the final API.

Stability Profile

-

Acidic Conditions: The C-N bond linking the trityl group to the tetrazole is highly susceptible to cleavage by acid. This reaction is the basis for the deprotection step.[12] Exposure to even mild acids during storage or workup can lead to premature detritylation, generating the final API as an impurity within the intermediate.

-

Basic Conditions: The medoxomil ester is susceptible to hydrolysis under strong basic conditions, which would yield the Trityl Olmesartan acid impurity.[13]

-

Thermal and Photolytic Stress: The compound is relatively stable to heat and light, but should be stored in well-sealed containers at controlled room temperature, protected from light, to prevent unknown degradation.

Conversion to Olmesartan Medoxomil: The Deprotection Step

The final synthetic step is the quantitative removal of the trityl group.

-

Protocol:

-

Suspend this compound (1.0 eq) in a solvent such as 75% v/v aqueous acetic acid or acetone.[1][14]

-

Stir the suspension at 25–30°C for 10-15 hours.[1][14] The reaction progress is monitored by HPLC until the starting material is consumed.

-

The primary byproduct, triphenyl carbinol (trityl alcohol), precipitates out of the reaction mixture.

-

Filter the reaction mass to remove the triphenyl carbinol.[12]

-

The filtrate, containing the Olmesartan Medoxomil API, is then subjected to workup and crystallization to yield the pure, final drug substance.

-

Diagram: Deprotection and Purification Logic

Caption: Process flow for the final deprotection step.

Conclusion

This compound is a well-characterized, crystalline solid whose chemical properties are central to the successful manufacture of Olmesartan Medoxomil. Its synthesis requires careful control of reagents and conditions to ensure high purity. The compound's defining chemical characteristic is the acid-labile trityl protecting group, which enables a clean and efficient deprotection to yield the final API. A comprehensive understanding of its synthesis, analytical profile, and stability, as outlined in this guide, is essential for drug development professionals to ensure consistent production of high-quality Olmesartan Medoxomil.

References

-

Reddy, M. et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. Link

-

Li, P. et al. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development, 26(3), 633–640. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10700531, this compound. Retrieved from [Link].

-

Kumar, A. et al. (2011). Identification and characterization of impurity in olmesartan medoxomil bulk drug. Trade Science Inc.Link

-

Szymański, P. et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21955–21972. Link

-

Wu, Y. et al. (2015). Preparation method of olmesartan medoxomil intermediate and synthesis method of olmesartan medoxomil. Patsnap Eureka. Link

-

Reddy, M. et al. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Rasayan Journal of Chemistry, 6(1), 1-3. Link

-

Lekkala, R. et al. (2008). Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. Google Patents, WO2008043996A2. Link

-

Reddy, B. et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Sci Pharm., 83(4), 595–607. Link

-

Apicule. (n.d.). This compound (CAS No: 1020157-01-0) API Intermediate Manufacturers. Retrieved from [Link]

-

Szymański, P. et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. MDPI. Link

-

Gorantla, S. et al. (2015). Process for preparation of olmesartan medoxomil. Google Patents, US8981110B2. Link

-

Niddam-Hildesheim, V. et al. (2009). Preparation of olmesartan medoxomil. Google Patents, US7528258B2. Link

-

Szymański, P. et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. ResearchGate. Link

-

Patel, S. et al. (2022). DETERMINATION OF FOUR NOVEL PROCESS-RELATED GENOTOXIC IMPURITIES IN OLMESARTAN MEDOXOMIL TABLET BY RP-HPLC. GSC Biological and Pharmaceutical Sciences, 20(3), 203–213. Link

-

Clinivex. (n.d.). Olmesartan Medoxomil EP Impurity D (N2-Trityl Olmesartan Medoxomil). Retrieved from [Link]

-

Sharma, T. & Jain, A. (2012). Determination of Olmesartan Medoxomil and Amlodipine in Tablet Formulations by Reversed-Phase HPLC. International Journal of Pharmaceutical Sciences and Research. Link

-

Rao, C. et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry, 3, 492-501. Link

Sources

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]

- 5. This compound | C48H44N6O6 | CID 10700531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. theclinivex.com [theclinivex.com]

- 7. apicule.com [apicule.com]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. merckmillipore.com [merckmillipore.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]

Technical Guide: N2-Tritylolmesartan Medoxomil Identification & Characterization

This guide details the technical identification, synthesis, and characterization of N2-Tritylolmesartan medoxomil , a critical intermediate and process-related impurity in the production of the antihypertensive drug Olmesartan Medoxomil.[1]

Compound Identity & Structural Integrity

This compound is the penultimate intermediate in the synthesis of Olmesartan Medoxomil. Its identification is critical for two reasons: it serves as the precursor for the final active pharmaceutical ingredient (API) and acts as a specific marker for process control (Impurity D in European Pharmacopoeia).

Core Identifiers

| Parameter | Detail |

| Primary CAS Number | 144690-92-6 (Commercially dominant) |

| Secondary CAS | 1020157-01-0 (Specific N2-isomer registry) |

| Chemical Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate |

| Molecular Formula | C₄₈H₄₄N₆O₆ |

| Molecular Weight | 800.90 g/mol |

| Regulatory Status | EP Impurity D; USP "N-Alkyl Impurity" |

Structural Revision (The N1 vs. N2 Paradigm)

Historically, tritylated tetrazoles in sartan synthesis were often assumed to be N1-isomers . However, advanced structural analysis (SCXRD) has confirmed that the bulky trityl group preferentially attaches to the N2-position of the tetrazole ring due to steric hindrance from the orth-biphenyl linkage.

-

Implication: While many Certificates of Analysis (CoA) may label this compound as "N-Trityl" or "N1-Trityl," the actual chemical species is predominantly This compound .

Synthesis & Formation Pathway

The formation of this compound occurs via the alkylation of the imidazole intermediate with a trityl-protected biphenyl tetrazole. The trityl group is essential to prevent side reactions on the acidic tetrazole nitrogen.

Reaction Scheme Visualization

The following diagram illustrates the formation of the N2-Trityl intermediate and its subsequent deprotection to the API.

Figure 1: Synthesis pathway highlighting the N2-Trityl intermediate as the precursor to the final API.

Analytical Identification Protocol

Due to the high lipophilicity of the trityl group, this compound elutes significantly later than the API in Reverse Phase HPLC.

HPLC Methodology (Impurity Profiling)

This method is designed to separate the highly non-polar trityl intermediate from the polar API.

-

Column: C18 (e.g., Kromasil C18 or Purospher STAR), 250 x 4.6 mm, 5 µm.[2]

-

Mobile Phase A: Buffer (0.05 M Ammonium Acetate or Phosphate pH 3.5).

-

Mobile Phase B: Acetonitrile (High organic content required).

-

Gradient:

-

0-10 min: 40% B (Isocratic for API elution ~8-10 min).

-

10-25 min: Ramp to 90% B (Elution of Trityl Impurity).

-

25-35 min: 90% B (Wash).

-

-

Detection: UV at 225 nm or 250 nm.

-

Relative Retention Time (RRT): ~3.4 (relative to Olmesartan Medoxomil).

Spectroscopic Characterization

To validate the Reference Standard (RS) identity, use the following spectral markers:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Trityl Group: A distinctive multiplet between δ 7.0 – 7.5 ppm integrating for 15 protons (triphenylmethyl).

-

Absence of NH: The tetrazole NH signal (usually broad >13 ppm) will be absent.

-

Aliphatic Signals: Medoxomil methyl group (singlet ~2.0 ppm) and propyl chain signals remain consistent with the API.

-

-

Mass Spectrometry (ESI+):

-

Parent Ion: [M+H]⁺ = 801.3 m/z.

-

Fragmentation: High energy collision often cleaves the trityl group, showing a fragment at m/z 243 (Triphenylmethyl cation).

-

Logical Differentiation: N1 vs. N2 Isomers

Understanding the regioisomerism is vital for "Senior Scientist" level interpretation. The trityl group is bulky; thermodynamic control favors the N2 position to minimize steric clash with the biphenyl ring.

Figure 2: Regioselectivity of the tritylation reaction favoring the N2-isomer.

References

-

National Institutes of Health (NIH) - PubChem. Olmesartan Medoxomil and Related Impurities. Available at: [Link]

-

Dams, I., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil.[1][4] Molecules, 20(12), 21346–21363. Available at: [Link]

- United States Pharmacopeia (USP).Olmesartan Medoxomil Monograph: Organic Impurities. (Access via USP-NF Online).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Blockbuster: A Technical Guide to the Discovery and Synthesis of Olmesartan Intermediates

Abstract

Olmesartan medoxomil, a leading angiotensin II receptor blocker (ARB) for the management of hypertension, represents a significant achievement in rational drug design and synthetic chemistry.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of olmesartan and its pivotal chemical intermediates. We will delve into the critical synthetic transformations, the causal reasoning behind methodological choices, and the industrial-scale process refinements that have made this vital medication widely accessible. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical insights into the elegant chemistry that underpins olmesartan's therapeutic success.

Introduction: The Dawn of a New Class of Antihypertensives

The renin-angiotensin system (RAS) is a crucial physiological regulator of blood pressure.[1] For many years, angiotensin-converting enzyme (ACE) inhibitors were the primary therapeutic agents targeting the RAS.[1] However, the quest for more specific and potent antagonists led to the development of angiotensin II receptor blockers (ARBs), also known as sartans.[1][3] These drugs act by directly blocking the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[4]

Olmesartan, developed by Sankyo in Japan, emerged as a highly potent and long-acting ARB.[3][5] Patented in 1991 and receiving its first medical approval in 2002, olmesartan medoxomil (the marketed prodrug form) quickly established itself as a cornerstone in the treatment of hypertension.[6] The key to its efficacy lies in its unique molecular architecture, particularly the presence of a 1-hydroxy-1-methylethyl group on the imidazole ring, which contributes to its potent and insurmountable antagonism of the AT1 receptor.[5]

This guide will dissect the synthetic journey of olmesartan, from its initial conception to the highly optimized industrial processes used today. We will focus on the synthesis of its two key building blocks: the substituted imidazole core and the biphenyl tetrazole side chain.

The Core Architecture: Synthesis of the Imidazole Intermediate

The central nervous system of the olmesartan molecule is the substituted imidazole ring, specifically ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate . The journey to an efficient and scalable synthesis of this key intermediate has been a subject of considerable research and innovation.

The Pioneering Approach: The Yanagisawa Synthesis

The original synthesis, as described by Yanagisawa and his team at Sankyo, laid the groundwork for all subsequent methodologies.[7] This initial route, while groundbreaking, presented challenges for large-scale production, including the use of costly starting materials and the need for chromatographic purification.[1]

A crucial step in this early synthesis involved the Grignard reaction on diethyl 2-propyl-imidazole-4,5-dicarboxylate to introduce the characteristic hydroxypropyl group.[8][9][10]

Experimental Protocol: Grignard Reaction for the Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate (Illustrative)

-

A solution of diethyl 2-propyl-imidazole-4,5-dicarboxylate in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (typically -10 to 0°C) under an inert atmosphere (e.g., nitrogen).[8][9]

-

A solution of methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr) in THF (typically a 3M solution) is added dropwise to the cooled solution of the diester.[8][9] An excess of the Grignard reagent is used to ensure the reaction goes to completion.

-

The reaction mixture is stirred at a low temperature for a specified period.[9]

-

Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.[9]

-

The product is then extracted into an organic solvent, such as ethyl acetate.[8]

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.[9]

-

Purification can be achieved by crystallization from a suitable solvent system, such as diisopropyl ether.[9]

The Evolution of Imidazole Synthesis: Towards Industrial Viability

The initial synthetic route, while elegant, faced hurdles in terms of cost and scalability. The starting material, diaminomaleonitrile, was both expensive and toxic.[11] This spurred the development of more economical and environmentally benign approaches.

Alternative strategies have been developed that avoid problematic starting materials. One notable approach utilizes tartaric acid as a chiral precursor.[11] Another innovative route begins with the cyclization of butyraldehyde and glyoxal to form the imidazole core, which is then further functionalized.[12]

The following diagram illustrates a generalized and evolved synthetic pathway for the key imidazole intermediate, highlighting the move away from the original starting materials towards more accessible precursors.

Caption: Evolved synthetic pathways to the core imidazole intermediate.

The Biphenyl Tetrazole Moiety: The Key to Receptor Binding

The second critical component of olmesartan is the biphenyl tetrazole side chain, which plays a crucial role in anchoring the molecule to the angiotensin II receptor. The synthesis of this fragment, typically in the form of 4'-bromomethylbiphenyl-2-carbonitrile , has also undergone significant optimization.

The synthesis generally involves a Suzuki coupling reaction to form the biphenyl linkage, followed by a radical bromination of the methyl group at the 4'-position.

Experimental Protocol: Radical Bromination of 4-Methyl-[1,1'-biphenyl]-2'-carbonitrile (Illustrative)

-

4-Methyl-[1,1'-biphenyl]-2'-carbonitrile is dissolved in a suitable solvent, such as methylcyclohexane or dichloromethane.[13]

-

A brominating agent, such as N-bromosuccinimide (NBS), is added to the solution.[14][15]

-

A radical initiator, for example, an azobis compound like 2,2'-azobis(2,4-dimethylvaleronitrile), is introduced to initiate the reaction.[14] The reaction can also be initiated photochemically.

-

The reaction mixture is heated to reflux for a period of time to ensure complete conversion.[14][15]

-

After cooling, the reaction mixture is worked up, which may involve washing with an aqueous solution to remove byproducts.

-

The product, 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, is then isolated, often by crystallization, and dried.[13]

The following table summarizes various reported conditions for the bromination step, highlighting the versatility of this transformation.

| Brominating Agent | Initiator | Solvent | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | 2,2'-Azobis(2,4-dimethylvaleronitrile) | Methylene Chloride | Not specified | [14] |

| Sodium Bromate / Sodium Metabisulfite | - | Methylcyclohexane / Water | 89.4 | [13] |

| Hydrogen Bromide / Sodium Percarbonate | - | Dichloromethane / Water | 86 | [13] |

Assembling the Final Molecule: The Convergence of Intermediates

With the two key intermediates in hand, the final stages of the olmesartan medoxomil synthesis involve their coupling, the introduction of the medoxomil ester prodrug moiety, and the deprotection of the tetrazole group.

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for Olmesartan Medoxomil.

The Crucial Coupling: N-Alkylation

The N-alkylation of the imidazole intermediate with the biphenyl tetrazole bromide is a pivotal step in the synthesis.[1] The original process described by Yanagisawa et al. utilized potassium tert-butoxide in N,N-dimethylacetamide.[1] However, for industrial-scale production, milder and more manageable bases such as anhydrous potassium carbonate are often preferred.[1]

Prodrug Formation and Deprotection

Following the coupling, the ethyl ester is saponified to the corresponding carboxylic acid. This is then esterified with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to introduce the medoxomil moiety, which enhances the oral bioavailability of the drug.[5] The final step involves the acidic removal of the trityl protecting group from the tetrazole ring, typically using aqueous acetic acid, to yield olmesartan medoxomil.[1][16][17]

Conclusion: A Legacy of Innovation in Medicinal Chemistry

The journey of olmesartan from its discovery to its status as a widely prescribed antihypertensive medication is a testament to the power of medicinal chemistry and process development. The evolution of the synthesis of its key intermediates reflects a continuous drive for efficiency, cost-effectiveness, and sustainability in pharmaceutical manufacturing. The insights gained from studying the synthetic history of olmesartan provide a valuable case study for aspiring and practicing medicinal and process chemists, demonstrating the intricate interplay between molecular design, synthetic strategy, and the ultimate delivery of a life-saving therapeutic agent.

References

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

-

Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. (2025). Request PDF. Retrieved February 11, 2026, from [Link]

-

Synthesis of related substances of olmesartan medoxomil, anti- hypertensive drug. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]

-

Discovery and development of angiotensin receptor blockers. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

- Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. (n.d.). Google Patents.

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. Retrieved February 11, 2026, from [Link]

-

OLMESARTAN. (2013). New Drug Approvals. Retrieved February 11, 2026, from [Link]

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. (2025). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Olmesartan. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

- Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (n.d.). Google Patents.

- New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. (n.d.). Google Patents.

-

PROCESS FOR THE PREPARATION OF 4-BROMOMETHYL-[1,1'-BIPHENYL]-2'-CARBONITRILE. (n.d.). WIPO Patentscope. Retrieved February 11, 2026, from [Link]

- Preparation of olmesartan medoxomil. (n.d.). Google Patents.

- Process for the preparation of olmesartan medoxomil. (n.d.). Google Patents.

-

Olmesartan is an angiotensin II receptor blocker with an inhibitory effect on angiotensin-converting enzyme. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? (2015). MDPI. Retrieved February 11, 2026, from [Link]

-

[A novel synthesis of olmesartan medoxomil and examination of its related impurities]. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

-

Process for producing 4-bromomethylbiphenyl compounds. (n.d.). European Patent Office. Retrieved February 11, 2026, from [Link]

-

Discovery of Olmesartan Hexetil: A New Potential Prodrug of Olmesartan. (2013). PubMed. Retrieved February 11, 2026, from [Link]

- Process for producing 4-bromomethylbiphenyl compounds. (n.d.). Google Patents.

- Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'. (n.d.). Google Patents.

-

Development of a Novel Angiotensin II AT1 Receptor Antagonist, Olmesartan Medoxomil. (n.d.). The Pharmaceutical Society of Japan. Retrieved February 11, 2026, from [Link]

-

Olmesartan. (2023). StatPearls. Retrieved February 11, 2026, from [Link]

Sources

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 4. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pharm.or.jp [pharm.or.jp]

- 6. Olmesartan - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | 144689-93-0 [chemicalbook.com]

- 10. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 13. EP2513046B1 - Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]

- 14. data.epo.org [data.epo.org]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 17. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

Navigating Regioisomerism in Olmesartan Medoxomil Synthesis: A Technical Guide to N2-Tritylolmesartan Medoxomil

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges and solutions associated with N2-Tritylolmesartan medoxomil regioisomerism during the synthesis of Olmesartan Medoxomil. This document offers field-proven insights, detailed experimental protocols, and a thorough analysis of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of the Trityl Group and the Emergence of Regioisomerism

Olmesartan medoxomil, a potent angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension.[1][2] Its synthesis is a multi-step process that critically relies on the use of a trityl protecting group on the tetrazole moiety of a key intermediate.[3][4] The bulky trityl group serves to prevent unwanted side reactions at the tetrazole ring during subsequent synthetic transformations. However, the introduction of this protecting group is not without its complexities. The tetrazole ring possesses two nitrogen atoms (N1 and N2) that are susceptible to alkylation, leading to the formation of two distinct regioisomers: N1-tritylolmesartan medoxomil and this compound.

Recent crystallographic studies have definitively shown that the thermodynamically more stable and desired intermediate is the N2-trityl regioisomer.[5][6][7] The formation of the N1-isomer represents a significant impurity that can complicate purification processes and potentially impact the final drug product's quality and safety. Understanding and controlling this regioisomerism is therefore paramount for a robust and efficient manufacturing process.

The Synthetic Pathway and the Genesis of Regioisomers

The synthesis of olmesartan medoxomil typically involves the coupling of a substituted imidazole derivative with a tritylated biphenyl methyl bromide intermediate.[4][8] The key step where regioisomerism arises is the N-alkylation of the tetrazole ring with the trityl group.

The ratio of N1 to N2 isomers is influenced by a delicate interplay of various reaction parameters. A thorough understanding of these factors is crucial for steering the reaction towards the desired N2-isomer.

Mechanistic Insights and Factors Influencing Regioselectivity

The alkylation of the tetrazole anion is a complex process governed by both kinetic and thermodynamic factors. The regioselectivity is not solely dictated by steric hindrance from the bulky trityl group.[9] Key parameters that influence the N1/N2 ratio include:

-

Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the tetrazolide anion, influencing the site of alkylation.[9]

-

Base and Counter-ion: The choice of base and the nature of the resulting counter-ion can impact the formation of ion pairs with the tetrazolide anion, thereby directing the alkylation.[9][10]

-

Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures may favor the formation of one isomer, while higher temperatures might lead to an equilibrium mixture.[9]

-

Nature of the Electrophile: The structure and reactivity of the alkylating agent also play a role in determining the regiochemical outcome.[9]

| Parameter | Effect on N1/N2 Ratio | Causality |

| Solvent Polarity | Aprotic polar solvents like DMF or DMSO are commonly used. | These solvents effectively solvate the cation of the base, leading to a more "naked" and reactive tetrazolide anion. The specific solvent can influence the equilibrium between different ion-pair states. |

| Base Strength | Stronger bases (e.g., sodium hydride) can lead to different selectivity compared to weaker bases (e.g., potassium carbonate).[9] | The strength of the base influences the degree of deprotonation and the nature of the resulting salt, which in turn affects the nucleophilicity of the nitrogen atoms. |

| Counter-ion Size | Larger counter-ions may favor alkylation at the less sterically hindered nitrogen. | The size and coordination properties of the counter-ion can influence the geometry of the transition state. |

| Temperature | Lower temperatures often favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product.[9] | In the case of tritylation, the N2-isomer is generally the more thermodynamically stable product. |

Experimental Protocols: Synthesis and Analysis

The following protocols are provided as a comprehensive guide for the synthesis and analysis of this compound, with a focus on monitoring and controlling regioisomer formation.

Synthesis of Trityl Olmesartan Ethyl Ester

This procedure outlines the N-alkylation step where the critical regioisomeric mixture is formed.

Reactants:

-

Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate

-

4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate in DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the corresponding salt.

-

Add 4-[2-(trityltetrazol-5-yl)phenyl]-benzyl bromide to the reaction mixture.

-

Heat the reaction to a specific temperature (e.g., 60-70 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing a mixture of N1 and N2-tritylolmesartan ethyl ester.

Self-Validation: The progress of the reaction should be monitored by a validated HPLC method capable of resolving the starting materials and the two regioisomeric products. The disappearance of the starting materials and the appearance of two new peaks corresponding to the N1 and N2 isomers will confirm the reaction's progress.

Analytical Method for Regioisomer Differentiation and Quantification

A robust analytical method is essential to accurately determine the ratio of the N1 and N2 isomers. HPLC is the most widely used technique for this purpose.

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[11]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile) is often employed for optimal separation.[11][12]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 250 nm) is commonly used.[12]

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible results.

Quantification: The ratio of the N1 and N2 isomers can be determined by integrating the peak areas of the corresponding signals in the HPLC chromatogram. The relative response factors of the two isomers should be determined for accurate quantification.

Sources

- 1. US7528258B2 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 2. WO2006029056A1 - Preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 3. US8048904B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 4. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US7943779B2 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to N2-Tritylolmesartan Medoxomil: Synthesis, Patent Landscape, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Tritylolmesartan medoxomil is a critical intermediate in the synthesis of Olmesartan medoxomil, a widely prescribed angiotensin II receptor antagonist for the management of hypertension.[1][2] The efficiency of the entire Olmesartan medoxomil manufacturing process hinges on the successful and high-purity synthesis of this tritylated intermediate. This technical guide provides a comprehensive review of the synthesis of this compound, delves into the associated patent landscape, and discusses critical analytical considerations for impurity profiling and quality control.

Introduction: The Pivotal Role of this compound

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan.[1][2] The synthesis of Olmesartan medoxomil is a multi-step process, with the introduction and subsequent removal of a trityl protecting group being a key strategy. This compound serves as the protected form of the final active pharmaceutical ingredient (API), allowing for the selective esterification at the carboxylic acid group of the imidazole ring. The trityl group, a bulky triphenylmethyl group, is employed to protect the tetrazole moiety during the synthesis, preventing unwanted side reactions. The purity and yield of this compound directly impact the quality and cost-effectiveness of the final Olmesartan medoxomil API.

Synthesis of this compound: A Detailed Examination

The synthesis of this compound typically involves the coupling of two key fragments: the tritylated biphenyl tetrazole moiety and the imidazole core, followed by esterification with medoxomil chloride. Several synthetic routes have been reported in the literature and patents, with variations in solvents, bases, and reaction conditions aimed at optimizing yield and purity.

General Synthetic Pathway

A common synthetic approach can be outlined in the following key steps:

-

N-Alkylation: Condensation of an imidazole derivative, such as 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid alkyl ester, with a tritylated biphenyl bromide derivative.[2][3] This step forms the crucial carbon-nitrogen bond, linking the two main structural components of the molecule.

-

Saponification (optional but common): Hydrolysis of the alkyl ester to the corresponding carboxylic acid. This step is often performed to facilitate the subsequent esterification.

-

Esterification: Reaction of the carboxylic acid intermediate with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (medoxomil chloride) to introduce the medoxomil ester group.[4]

-

Deprotection: Removal of the trityl protecting group, typically under acidic conditions, to yield Olmesartan medoxomil.[1][5]

dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

A [label="Imidazole Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tritylated Biphenyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-Alkylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Trityl Olmesartan Ester", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Saponification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Trityl Olmesartan Acid", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Medoxomil Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Esterification", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; J [label="Deprotection (Acidic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Olmesartan Medoxomil", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

A -> C; B -> C; C -> D; D -> E; E -> F; F -> H; G -> H; H -> I; I -> J; J -> K; } } Figure 1: General synthetic pathway to Olmesartan Medoxomil via this compound.

Critical Process Parameters and Optimization

Several factors can influence the efficiency and impurity profile of the this compound synthesis:

| Parameter | Significance | Optimization Strategies |

| Solvent | Affects solubility of reactants, reaction rate, and impurity formation. | Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly used.[2][4] Continuous flow methods are also being explored to improve safety and yield.[6] |

| Base | Crucial for the N-alkylation and esterification steps. | Alkali metal carbonates (e.g., K2CO3), hydroxides (e.g., KOH), and organic bases (e.g., diisopropylethylamine) are frequently employed.[2] |

| Temperature | Controls reaction kinetics and can influence the formation of side products. | Reaction temperatures are typically controlled to minimize impurity formation. |

| Reaction Time | Incomplete reactions can lead to lower yields, while prolonged times may increase impurity levels. | Reaction progress is monitored using techniques like HPLC to determine the optimal reaction time. |

| Purification | Essential for removing unreacted starting materials and process-related impurities. | Crystallization is a common purification method, with solvents like acetone being used to obtain high-purity crystals.[7][8] |

One-Pot Synthesis and Process Intensification

To enhance efficiency and reduce operational complexity, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single vessel, minimizing the need for isolation and purification of intermediates.[2][9] This approach can significantly reduce solvent usage and shorten the overall synthesis time.[9]

Patent Landscape: Protecting Innovation in Olmesartan Synthesis

The synthesis of Olmesartan medoxomil and its intermediates, including this compound, is protected by a number of patents. These patents cover various aspects of the manufacturing process, including specific synthetic routes, novel crystalline forms, and purification methods.

Key Patent Families

A review of the patent literature reveals several key areas of innovation:

-

Core Synthesis Processes: The initial patents, such as US Patent 5,616,599, laid the groundwork for the fundamental synthesis of Olmesartan medoxomil, including the use of the trityl protecting group.[2]

-

Improved Synthetic Routes: Subsequent patents have focused on developing more efficient and cost-effective synthetic methods. For example, WO2008043996A2 describes a process that avoids the isolation of intermediates, thereby reducing impurities and increasing yield.[2]

-

Crystalline Forms and Solvates: Patents have been granted for specific crystalline forms and solvates of this compound. US Patent 8,859,600 B2, for instance, covers acetone solvate crystals of trityl olmesartan medoxomil, which can offer advantages in terms of stability and handling.[7][8]

-

Continuous Flow Synthesis: More recent innovations include the development of continuous flow methods for the synthesis of key intermediates, as described in CN113336706B.[6] This approach offers potential benefits in terms of safety, scalability, and impurity control.

dot graph Patent_Landscape { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, len=2.5];

A [label="Core Synthesis\n(US 5,616,599)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; B [label="Improved Routes\n(WO2008043996A2)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,0!"]; C [label="Crystalline Forms\n(US 8,859,600 B2)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,0!"]; D [label="Continuous Flow\n(CN113336706B)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-2!"];

A -> B [label="Process Optimization"]; A -> C [label="Solid-State Chemistry"]; B -> D [label="Process Intensification"]; } } Figure 2: Interrelationship of key patent areas for this compound.

Implications for Drug Development

The patent landscape for this compound has significant implications for generic drug manufacturers and companies seeking to develop novel synthetic routes. A thorough understanding of the existing intellectual property is essential to avoid infringement and to identify opportunities for innovation.

Analytical Considerations: Ensuring Purity and Quality

The quality of this compound is paramount to ensure the safety and efficacy of the final Olmesartan medoxomil API. A robust analytical program is necessary to identify and control process-related impurities.

Common Impurities

Several process-related impurities can be formed during the synthesis of this compound. These may include:

-

Unreacted Starting Materials: Residual imidazole and biphenyl tetrazole derivatives.

-

Regioisomers: N-1 and N-2 alkylated isomers of Olmesartan medoxomil can be formed.[4]

-

Byproducts of Side Reactions: Dehydration products and other related substances.[5]

-

Degradation Products: Impurities formed during storage or under specific reaction conditions.

Analytical Techniques for Impurity Profiling

A combination of analytical techniques is employed to characterize this compound and its impurities:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | The primary technique for assessing purity and quantifying impurities.[1][9] |

| Mass Spectrometry (MS) | Used for the identification and structural elucidation of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for both the main compound and its impurities. |

| Infrared (IR) Spectroscopy | Used to confirm the functional groups present in the molecule. |

| Thermogravimetric Analysis (TGA) | Can be used to characterize solvates and assess thermal stability. |

Reference Standards

The availability of well-characterized reference standards for this compound and its known impurities is crucial for accurate analytical method development and validation.[10][11][12] These standards are used to confirm the identity and purity of the synthesized material.

Experimental Protocol: A Representative Synthesis of this compound

The following is a representative, generalized protocol based on procedures described in the literature. Note: This protocol is for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

-

4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid ethyl ester

-

5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Potassium hydroxide (KOH)

-

4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (Medoxomil chloride)

-

Ethyl acetate

-

Hexane

Procedure:

-

N-Alkylation:

-

To a solution of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylic acid ethyl ester in DMF, add potassium carbonate.

-

Add a solution of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by HPLC).

-

-

Saponification:

-

Add a solution of potassium hydroxide in water to the reaction mixture.

-

Heat the mixture and stir until the hydrolysis of the ester is complete (monitor by HPLC).

-

-

Esterification:

-

Cool the reaction mixture and add a solution of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one in DMF.

-

Stir the mixture at room temperature until the esterification is complete (monitor by HPLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.

-

Conclusion

This compound is a cornerstone intermediate in the production of the antihypertensive drug Olmesartan medoxomil. A thorough understanding of its synthesis, the associated patent landscape, and critical analytical considerations is essential for researchers and professionals in the pharmaceutical industry. The continuous development of more efficient, scalable, and sustainable synthetic processes for this key intermediate will remain a focus of research and development efforts, ultimately contributing to the availability of this important medication.

References

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

- Efficient Synthesis of Olmesartan Medoxomil, an Antihypertensive Drug. (2008).

- Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. (2010). ARKIVOC, 2010(2), 292-302.

- CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow. (n.d.). Google Patents.

- Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? (2020). Molecules, 25(21), 5038.

- WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. (n.d.). Google Patents.

-

This compound | C48H44N6O6 | CID 10700531. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

- Olmesartan Medoxomil-impurities. (n.d.). Pharmaffiliates.

Sources

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]

- 3. Process For Preparing Trityl Olmesartan Medoxomil And Olmesartan [quickcompany.in]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]

- 7. US8859600B2 - Acetone solvate crystals of trityl olmesartan medoxomil - Google Patents [patents.google.com]

- 8. US8859600B2 - Acetone solvate crystals of trityl olmesartan medoxomil - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Olmesartan Medoxomil EP Impurity D (N2-Trityl Olmesartan Medoxomil) - CAS - 1020157-01-0 | Axios Research [axios-research.com]

- 12. theclinivex.com [theclinivex.com]

Methodological & Application

Application Note: A Comprehensive Guide to Forced Degradation Studies of N2-Tritylolmesartan Medoxomil

Introduction: The Rationale for Stress Testing a Key Intermediate

N2-Tritylolmesartan medoxomil is a critical intermediate and a potential process-related impurity in the synthesis of Olmesartan medoxomil, a widely used angiotensin II receptor antagonist for treating hypertension.[1][] The purity and stability of the final Active Pharmaceutical Ingredient (API) are contingent upon the control of such impurities. Therefore, understanding the degradation profile of this compound is not merely an academic exercise; it is a regulatory and scientific necessity.

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance or intermediate using conditions more severe than those encountered in long-term stability studies.[3] As mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), these studies are fundamental for several reasons:[3][4]

-

Elucidation of Degradation Pathways: They reveal the likely degradation products that could form under storage or handling, providing insights into the intrinsic stability of the molecule.[3]

-

Development of Stability-Indicating Methods: The primary objective is to develop and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can effectively separate the intact substance from all potential degradation products, thus proving the method is "stability-indicating."[5][6]

-

Formulation and Packaging Development: Knowledge of a molecule's vulnerabilities (e.g., sensitivity to light or hydrolysis) informs the development of stable formulations and the selection of appropriate packaging.[7]

This application note provides a detailed, field-proven protocol for conducting forced degradation studies on this compound. It explains the causality behind experimental choices and provides a framework for generating reliable and regulatory-compliant data.

Analytical Prerequisite: The Stability-Indicating HPLC Method

Before commencing stress testing, a robust, stability-indicating analytical method must be in place. The trustworthiness of the entire study hinges on the method's ability to resolve the parent compound from its degradants. Based on established methods for the parent API, Olmesartan medoxomil, a reverse-phase HPLC (RP-HPLC) method is recommended.[6][8]

Rationale for Method Selection:

-

Column: A C18 column is chosen for its versatility and effectiveness in separating compounds of moderate polarity like this compound and its expected degradation products.[6][9]

-

Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) provides the necessary resolving power to separate a mixture of compounds with varying polarities. The buffer controls the ionization state of the analytes, which is critical for reproducible chromatography.

-

Detection: UV detection is suitable as the molecule contains chromophores. The detection wavelength should be selected based on the UV absorbance maxima of both the parent compound and its degradants to ensure all components are detected.[6]

Table 1: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm (or equivalent)[6] |

| Mobile Phase A | 0.02 M Sodium Phosphate Monobasic (pH adjusted to 3.5 with orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm[6] |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50 v/v) |

General Workflow for Forced Degradation

The overall process follows a systematic approach to ensure consistency and comparability across different stress conditions. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the sample.[4][10]

Caption: General experimental workflow for forced degradation studies.

Detailed Experimental Protocols

For all studies, a stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like methanol or acetonitrile.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for ester-containing molecules like this compound. The medoxomil ester is the most probable site of cleavage. Studies are conducted across a range of pH values to assess susceptibility.[11]

4.1.1 Acid Hydrolysis

-

Rationale: To evaluate stability in an acidic environment, which can be encountered during manufacturing or in physiological conditions (e.g., the stomach). Strong acids can also potentially cleave the acid-labile trityl protecting group.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 1.0 N Hydrochloric Acid (HCl).

-

Incubate the mixture in a water bath at 60°C for 4 hours.[6]

-

Periodically withdraw aliquots (e.g., at 0, 1, 2, and 4 hours).

-

Immediately cool the aliquot and neutralize it with an equivalent volume and concentration of Sodium Hydroxide (NaOH) to halt the degradation.

-

Dilute the neutralized sample with the diluent to the target analytical concentration (e.g., 100 µg/mL) and analyze by HPLC.

-

4.1.2 Base Hydrolysis

-

Rationale: To assess stability in an alkaline environment. Ester hydrolysis is often catalyzed by bases (saponification), and this condition is typically the most aggressive for ester prodrugs.[9]

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 1.0 N Sodium Hydroxide (NaOH).[6]

-

Maintain the solution at room temperature and monitor the reaction. Base-catalyzed hydrolysis can be rapid.

-

Withdraw aliquots at short intervals (e.g., 0, 15, 30, and 60 minutes).

-

Immediately neutralize the aliquot with an equivalent volume and concentration of Hydrochloric Acid (HCl).

-

Dilute the neutralized sample with the diluent to the target concentration and analyze by HPLC.

-

4.1.3 Neutral Hydrolysis

-

Rationale: To determine the rate of degradation in an aqueous environment at neutral pH, simulating conditions in parenteral formulations or during aqueous processing steps.

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate the mixture in a water bath at 60°C for 48 hours.[6]

-

Withdraw aliquots at specified time points (e.g., 0, 24, and 48 hours).

-

Dilute the sample directly with the diluent to the target concentration and analyze by HPLC.

-

Oxidative Degradation

-

Rationale: To assess the molecule's susceptibility to oxidation. The imidazole ring and other electron-rich parts of the molecule could be potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent.[6]

-

Protocol:

-

To 1 mL of the stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature and protected from light for 24 hours.

-

Withdraw aliquots at specified time points (e.g., 0, 6, 12, and 24 hours).

-

Dilute the sample directly with the diluent to the target concentration and analyze by HPLC. There is no need for quenching as the peroxide is sufficiently diluted during sample preparation.

-

Thermal Degradation

-

Rationale: To evaluate the stability of the solid-state drug substance at elevated temperatures, simulating potential excursions during shipping or storage. This study is performed on the solid material.[10]

-

Protocol:

-

Place a thin layer of solid this compound powder in a petri dish.

-

Store the sample in a thermostatically controlled oven at 60°C for 10 days.[6]

-

Prepare a control sample stored at ambient temperature in the dark.

-

After the exposure period, weigh an appropriate amount of the stressed and control samples, dissolve in diluent to the target concentration, and analyze by HPLC.

-

Photolytic Degradation

-

Rationale: To determine if the molecule is sensitive to light, which is a critical requirement under ICH Q1B.[10] This helps in defining storage and packaging requirements.

-

Protocol:

-

Place a thin layer of solid this compound powder in a transparent container.

-

Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

-

Expose the samples in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10]

-

After the exposure, prepare solutions of the light-exposed and dark control samples in diluent to the target concentration and analyze by HPLC.

-

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The primary points of lability are the medoxomil ester and the trityl group.

Caption: Potential sites of degradation on this compound.

-

Ester Hydrolysis: Under both acidic and basic conditions, the medoxomil ester is expected to hydrolyze, yielding N2-Tritylolmesartan and the medoxomil side-chain. This is often the most significant degradation pathway for olmesartan medoxomil itself.[12]

-

Detritylation: The trityl (triphenylmethyl) group is a bulky protecting group known to be labile under strongly acidic conditions. This would lead to the formation of olmesartan medoxomil.

-

Oxidation: The imidazole ring or other parts of the biphenyl system could be susceptible to oxidation, leading to N-oxides or other related products.

Summary of Expected Results

The following table summarizes the anticipated outcomes of the forced degradation studies. The percentage of degradation is a target, and experimental conditions should be adjusted (e.g., by changing time, temperature, or reagent concentration) to achieve degradation within the desired 5-20% range.[4]

Table 2: Summary of Stress Conditions and Expected Degradation

| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Product(s) (Hypothesized) |

| Acid Hydrolysis | 1.0 N HCl at 60°C | Significant | N2-Tritylolmesartan, Olmesartan Medoxomil |

| Base Hydrolysis | 1.0 N NaOH at RT | Extensive | N2-Tritylolmesartan |

| Neutral Hydrolysis | Water at 60°C | Moderate | N2-Tritylolmesartan |

| Oxidation | 3% H₂O₂ at RT | Moderate | Oxidized derivatives (e.g., N-oxides) |

| Thermal (Solid) | 60°C | Minimal | Likely no significant degradation[8] |

| Photolytic (Solid) | ICH Q1B conditions | Minimal to None | Likely no significant degradation[6] |

Conclusion

This application note provides a robust and scientifically grounded framework for conducting forced degradation studies on this compound. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can elucidate the intrinsic stability of this key intermediate. The data generated are crucial for developing and validating a truly stability-indicating analytical method, which is a cornerstone of ensuring the quality, safety, and efficacy of the final Olmesartan medoxomil drug product. Adherence to these protocols will produce data that is not only scientifically sound but also compliant with global regulatory expectations.

References

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

-

Asian Journal of Pharmaceutical Analysis. (n.d.). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

-

Hu, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available at: [Link]

-

Rao, C., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Scientific Research Publishing. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

ResearchGate. (n.d.). Degradation pattern of olmesartan medoxomil. Available at: [Link]

-

Shah, B., et al. (2023). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE. Available at: [Link]

-

ResearchGate. (n.d.). Percent degradation of olmesartan medoxomil and retention time of degradation products. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

PLOS. (n.d.). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. Available at: [Link]

-

SynThink. (n.d.). N2-Trityl Olmesartan Medoxomil Methyl Ether - Reference Standard. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Tritylolmesartan medoxomil. PubChem. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. Available at: [Link]

-

ResearchGate. (n.d.). RESULTS OF FORCE DEGRADATION STUDIES OF OLMESARTAN API. Available at: [Link]

-

Sharma, R. N., & Pancholi, S. S. (2009). RP-HPLC-DAD method for determination of olmesartan medoxomil in bulk and tablets exposed to forced conditions. Acta Pharmaceutica. Available at: [Link]

Sources

- 1. This compound | C48H44N6O6 | CID 10700531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 7. youtube.com [youtube.com]

- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 9. ajpaonline.com [ajpaonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]

Application Note: Mass Spectrometric Characterization of N2-Tritylolmesartan Medoxomil

Abstract

This application note provides a detailed protocol and theoretical fragmentation analysis for the characterization of N2-Tritylolmesartan medoxomil, a critical intermediate and potential impurity in the synthesis of the antihypertensive drug Olmesartan medoxomil. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the predicted fragmentation pathways of this complex molecule. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control, offering a robust framework for the identification and structural elucidation of this compound.

Introduction

This compound is a key precursor in the manufacturing process of Olmesartan medoxomil, an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1][2] The structural integrity and purity of synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). As such, the precise characterization of this compound is a critical aspect of process and quality control.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of organic molecules.[3] Tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion, yielding a characteristic fragmentation pattern or "fingerprint" of the molecule.